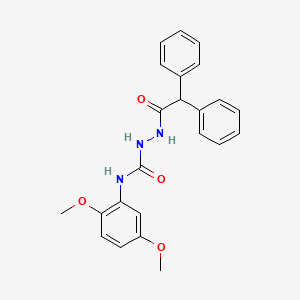![molecular formula C25H26N2O2S B4627895 N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)
N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide involves multiple steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of related benzamide derivatives has been explored through reactions involving aminophenols with benzoylisothiocyanates in a chemoselective manner, resulting in N-(2-hydroxyphenyl)benzamides, indicating a methodology that could be adapted for our target compound (Singh, Lakhan, & Singh, 2017).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray crystallography, NMR, and mass spectrometry. For instance, the molecular structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was elucidated using these techniques, showcasing the potential approach for determining the structure of N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives includes participation in various chemical reactions such as N-benzoylation, indicating the reactivity of the amine group in the presence of benzoylisothiocyanates. This chemoselective N-benzoylation process forms products of biological interest, which may provide insights into the reactivity of N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide (Singh, Lakhan, & Singh, 2017).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline form can be characterized through experimental methods. Studies on similar compounds have used melting point and solubility tests along with spectral data to characterize new benzamide derivatives, offering a pathway to analyze the physical properties of our target compound (Limban et al., 2011).
Chemical Properties Analysis
Chemical properties, including reactivity with other chemical species, stability under various conditions, and functional group behavior, can be inferred from detailed spectroscopic analysis and reactivity studies. For example, the chemoselective N-benzoylation of aminophenols suggests specific reactivity patterns that could be relevant to the chemical behavior of N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide, highlighting its potential reactivity and interactions with various reagents (Singh, Lakhan, & Singh, 2017).
Applications De Recherche Scientifique
Polymer Science
Homopolymers of monosubstituted acrylamides, having an amino acid moiety in the side chain, have been synthesized by reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the controlled polymerization, producing polymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity. RAFT polymerization has been utilized in synthesizing polymers with specific amino acid moieties, indicating potential applications in designing new materials with desired properties (Mori, Sutoh, & Endo, 2005).
Antimicrobial Properties
New acylthiourea derivatives have shown antimicrobial activity against various bacterial and fungal strains. These compounds, synthesized from reactions involving benzoyl isothiocyanate, demonstrated activity at low concentrations. The antimicrobial activity varied based on the substituents on the phenyl group attached to the thiourea nitrogen, indicating the potential for tailored antimicrobial agents (Limban et al., 2011).
Materials Chemistry
The study on chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has led to the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process exemplifies a targeted approach to synthesizing bio-relevant materials through chemoselective reactions (Singh, Lakhan, & Singh, 2017).
Propriétés
IUPAC Name |
N-(2-methylpropyl)-2-[[4-(phenylsulfanylmethyl)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-18(2)16-26-25(29)22-10-6-7-11-23(22)27-24(28)20-14-12-19(13-15-20)17-30-21-8-4-3-5-9-21/h3-15,18H,16-17H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXARGILYYDBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{[5-{[(2,4-dimethylphenyl)amino]carbonyl}-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4627816.png)
![5-[4-(allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627822.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4627824.png)
![2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4627827.png)


![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4627860.png)

![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4627872.png)
![N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4627886.png)


methanone](/img/structure/B4627906.png)
![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)